molecular formula C10H12BrN3 B1396866 6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine CAS No. 916256-69-4

6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine

Cat. No. B1396866
M. Wt: 254.13 g/mol
InChI Key: UNGBTHNRBPHIRC-UHFFFAOYSA-N
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Patent
US08933094B2

Procedure details

3-tert-Butyl-1H-pyrazol-5-amine (9 g, 64.7 mmol) was dissolved in BuOH (100 ml). 2-Bromomalonaldehyde (9.76 g, 64.7 mmol) and p-TsOH*H2O (615 mg, 3.23 mmol) were added at room temperature. The mixture was stirred for 16 hours at 100° C. The reaction mixture was evaporated to dryness and the residue was purified by flash chromatography on silica gel (120 gr, 0% to 40% EtOAc in heptane) and crystallization with a small volume of diisopropylether. The crystals were washed with diisopropylether and dried for 1 hour at 50° C. and <20 mbar. The desired compound was obtained as a light yellow solid (9.5 g, 58% yield), MS: m/e=256.1/254.1 (M+H+).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.76 g
Type
reactant
Reaction Step Two
Quantity
615 mg
Type
reactant
Reaction Step Two
Name
Yield
58%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:9]=[C:8]([NH2:10])[NH:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2].[Br:11][CH:12]([CH:15]=O)[CH:13]=O.CC1C=CC(S(O)(=O)=O)=CC=1>C(O)CCC>[Br:11][C:12]1[CH:13]=[N:10][C:8]2[N:7]([N:6]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH:9]=2)[CH:15]=1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(C)(C)(C)C1=NNC(=C1)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
9.76 g
Type
reactant
Smiles
BrC(C=O)C=O
Name
Quantity
615 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (120 gr, 0% to 40% EtOAc in heptane) and crystallization with a small volume of diisopropylether
WASH
Type
WASH
Details
The crystals were washed with diisopropylether
CUSTOM
Type
CUSTOM
Details
dried for 1 hour at 50° C.
Duration
1 h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=NC=2N(C1)N=C(C2)C(C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.